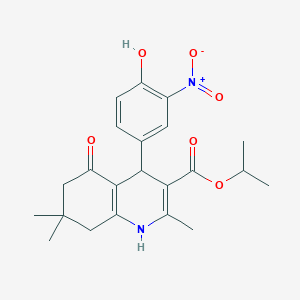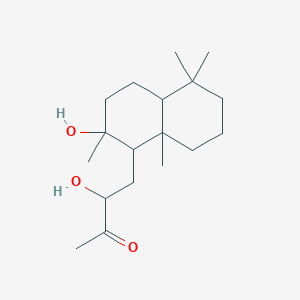
N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as fluorolintane, is a synthetic compound that belongs to the class of piperidine-based designer drugs. Fluorolintane has been gaining popularity in the research community due to its potential therapeutic effects.
作用機序
The exact mechanism of action of N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee is not fully understood. However, it is believed to work by increasing the levels of dopamine and serotonin in the brain. Fluorolintane binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
Fluorolintane has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood and a decrease in anxiety. Fluorolintane has also been found to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
Fluorolintane has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also relatively easy to synthesize, making it readily available for research purposes. However, N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee has some limitations as well. It has a short half-life, making it difficult to study its long-term effects. Additionally, N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee. One direction is to study its potential therapeutic effects in various diseases and disorders, such as Parkinson's disease and depression. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to better understand its safety and efficacy. Additionally, further research can be done to optimize the synthesis method of N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee to improve its purity and yield.
Conclusion:
In conclusion, N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee is a synthetic compound that has gained popularity in the research community due to its potential therapeutic effects. It has been found to have antidepressant, anxiolytic, and analgesic properties and has been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders. While N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee has several advantages for lab experiments, it also has some limitations, and further research is needed to better understand its safety and efficacy.
合成法
Fluorolintane is synthesized by the reaction of 4-fluorobenzyl chloride with 3-methylbenzylpiperidine in the presence of a base. The resulting N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is then purified through recrystallization.
科学的研究の応用
Fluorolintane has been studied for its potential therapeutic effects in various diseases and disorders. It has been found to have antidepressant, anxiolytic, and analgesic properties. Fluorolintane has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-15-3-2-4-16(13-15)14-23-11-9-17(10-12-23)20(24)22-19-7-5-18(21)6-8-19/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPONVCKWCKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
![(3R*,4R*)-1-[(2-methyl-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4941697.png)

![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)

![1-(2-hydroxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-(4-nitrophenyl)-2,3-pyrrolidinedione](/img/structure/B4941724.png)
![3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)
![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)